1,5-pentanediyl bis(phenylcarbamate)
Description
1,5-Pentanediyl bis(phenylcarbamate) (CAS: Referred to as "M8M" in ) is a homobifunctional crosslinking reagent containing phenylcarbamate groups at both termini of a 1,5-pentanediyl backbone. Its molecular structure enables covalent bonding via carbamate linkages, which are stable under physiological conditions. This compound is widely utilized in biochemical applications, such as protein crosslinking, due to its ability to form stable molecular networks .
Properties
IUPAC Name |
5-(phenylcarbamoyloxy)pentyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(20-16-10-4-1-5-11-16)24-14-8-3-9-15-25-19(23)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHOEGDCCQHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCCCOC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 1,5-pentanediyl bis(phenylcarbamate) with structurally similar compounds, focusing on molecular properties, substituents, and applications:
*Hypothetical formula based on phenylcarbamate structure.
†Estimated based on structural analogs.
Key Findings from Comparative Analysis
Reactivity and Stability
- Carbamate vs. Thiosulfonate : 1,5-Pentanediyl bis(phenylcarbamate) exhibits slower reaction kinetics compared to 1,5-pentanediyl bismethanethiosulfonate, which rapidly forms disulfide bonds with thiol groups . Carbamates are hydrolytically stable under neutral conditions, whereas thiosulfonates require reducing environments for bond cleavage .
- Acrylate Reactivity : The bisacrylate derivative () shows high reactivity in free-radical polymerization, making it suitable for industrial coatings and adhesives. In contrast, phenylcarbamates are less reactive but more biocompatible .
Structural and Functional Differences
- Hydrophobicity : The dansyl sulfonamide derivative () is highly hydrophobic and fluorescent, enabling applications in cellular imaging. The phenylcarbamate version lacks fluorescence but offers superior stability in aqueous media .
- Substituent Bulk : The ethylidene-substituted analog () has a rigid, hydrophobic backbone, whereas the phenylcarbamate’s carbamate groups enhance hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,5-pentanediyl bis(phenylcarbamate), and how can yield optimization be approached?
- Methodological Answer : The compound can be synthesized via carbamate linkage formation between 1,5-pentanediol and phenyl isocyanate under anhydrous conditions. A two-step approach is typical: (1) activation of the diol (e.g., using phosgene or carbonyldiimidazole) and (2) reaction with phenyl isocyanate in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C. Yield optimization requires strict moisture control, stoichiometric excess of phenyl isocyanate (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. How should researchers characterize the purity and structural integrity of 1,5-pentanediyl bis(phenylcarbamate)?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~ 357.4 g/mol) and detect impurities.
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for phenyl groups) and methylene protons (δ 1.4–1.8 ppm for the pentanediyl chain).
- FTIR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- Elemental Analysis : Verify C, H, N content against theoretical values (C: ~67.4%, H: ~6.2%, N: ~7.8%) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Although specific hazard data for this compound is limited, analogous carbamates require:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under inert gas (N₂), away from moisture and heat. Stability data suggest a shelf life of ≥2 years at –20°C .
Advanced Research Questions
Q. How does the pentanediyl chain length influence the compound’s reactivity in polymer crosslinking applications?
- Methodological Answer : The five-carbon spacer provides flexibility, enhancing crosslinking efficiency in polyurethane or epoxy resins. Comparative studies with shorter (C3) or longer (C7) chains show:
- Thermal Stability : C5 derivatives exhibit higher decomposition temperatures (~250°C) due to balanced chain mobility and rigidity.
- Solubility : Improved in nonpolar solvents (e.g., toluene) compared to shorter chains.
Experimental validation via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) is advised .
Q. What strategies resolve contradictions in reported catalytic activity of 1,5-pentanediyl bis(phenylcarbamate) in esterification reactions?
- Methodological Answer : Discrepancies in catalytic performance may arise from:
- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted isocyanate can inhibit catalysis. Pre-treatment with activated charcoal or Soxhlet extraction is recommended.
- Reaction Conditions : Optimize temperature (70–90°C) and solvent polarity (e.g., acetonitrile vs. toluene).
- Substrate Scope : Test with model substrates (e.g., benzoic acid and ethanol) to establish baseline activity .
Q. How can researchers assess the compound’s stability under hydrolytic or oxidative conditions?
- Methodological Answer : Design accelerated degradation studies:
- Hydrolysis : Expose to pH 3 (HCl), 7 (H₂O), and 10 (NaOH) buffers at 40°C for 72 hours. Monitor degradation via HPLC.
- Oxidation : Treat with H₂O₂ (3% v/v) or radical initiators (e.g., AIBN).
- Data Interpretation : Identify degradation products (e.g., phenylamine or 1,5-pentanediol) via LC-MS/MS .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model:
- Binding Affinity : Focus on carbamate groups as hydrogen bond donors.
- Conformational Flexibility : Assess the pentanediyl chain’s role in target engagement.
Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Data Presentation
Table 1 : Key Physicochemical Properties of 1,5-Pentanediyl Bis(phenylcarbamate)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₄ | |
| Molecular Weight | 340.37 g/mol | |
| Melting Point | 128–132°C (lit.) | |
| Solubility in DMSO | >50 mg/mL | |
| λmax (UV-Vis) | 270 nm (π→π* transition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
